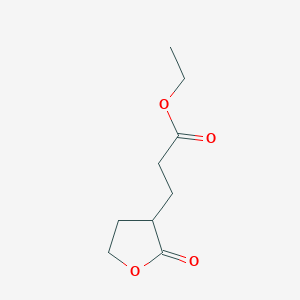![molecular formula C9H12Cl2O B14632989 (1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one CAS No. 52809-65-1](/img/structure/B14632989.png)
(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,6R)-8,8-Dichloro-1-methylbicyclo[420]octan-7-one is a bicyclic organic compound characterized by its unique structure and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of advanced catalytic systems and controlled reaction environments to achieve efficient production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one: shares similarities with other bicyclic compounds such as norbornane derivatives and other chlorinated bicyclic ketones.
Uniqueness
- The unique structural features of this compound, such as the presence of two chlorine atoms and the specific stereochemistry, distinguish it from other similar compounds. These features contribute to its distinct reactivity and potential applications in various fields.
Propiedades
Número CAS |
52809-65-1 |
|---|---|
Fórmula molecular |
C9H12Cl2O |
Peso molecular |
207.09 g/mol |
Nombre IUPAC |
(1S,6R)-8,8-dichloro-1-methylbicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C9H12Cl2O/c1-8-5-3-2-4-6(8)7(12)9(8,10)11/h6H,2-5H2,1H3/t6-,8-/m0/s1 |
Clave InChI |
STZDLDHQOXCLNP-XPUUQOCRSA-N |
SMILES isomérico |
C[C@]12CCCC[C@H]1C(=O)C2(Cl)Cl |
SMILES canónico |
CC12CCCCC1C(=O)C2(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


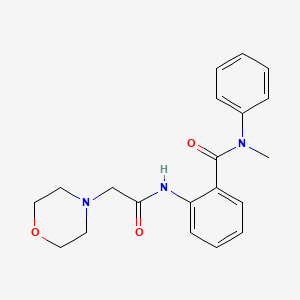
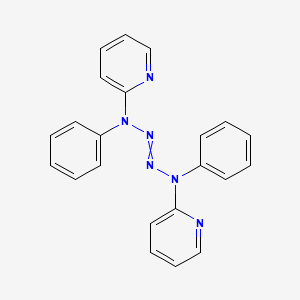
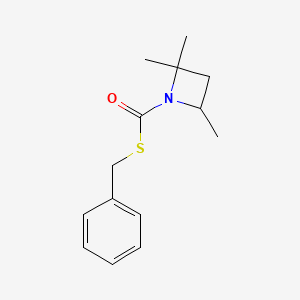
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
silane](/img/structure/B14632940.png)
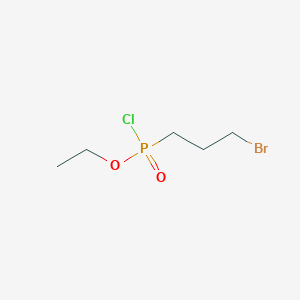
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
![1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol](/img/structure/B14632957.png)
![1-[3,4-Dimethoxy-5-(methoxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14632958.png)
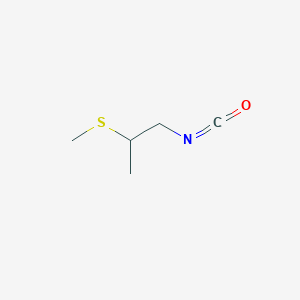
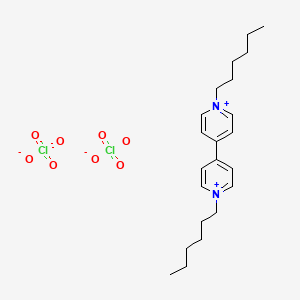
![disodium;5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(Z)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B14632969.png)
